methyl (2R,3S,4S,5R,6R)-5-acetoxy-6-(((2R,3S,4R,5R,6S)-2-(acetoxymethyl)-4-(benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate
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Overview
Description
Methyl (2R,3S,4S,5R,6R)-5-acetoxy-6-(((2R,3S,4R,5R,6S)-2-(acetoxymethyl)-4-(benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with multiple functional groups, including acetoxy, benzyloxy, and chloroacetoxy groups. This compound is of interest in various fields of chemistry and biology due to its intricate structure and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including protection and deprotection of functional groups, selective acetylation, and benzylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of such complex compounds may involve automated synthesis using flow chemistry techniques, which allow for precise control over reaction conditions and scalability. The use of high-throughput screening and optimization of reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the chloroacetoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like NaBH4 (Sodium borohydride), and nucleophiles like NaN3 (Sodium azide). Reaction conditions often involve specific solvents, temperature control, and inert atmosphere to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, it may serve as a probe for studying enzyme-catalyzed reactions, particularly those involving acetylation and deacetylation.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In industry, it may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and benzyloxy groups may play a role in binding to these targets, while the chloroacetoxy group could be involved in covalent modification of proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,3S,4S,5R,6R)-5-acetoxy-6-(((2R,3S,4R,5R,6S)-2-(acetoxymethyl)-4-(benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate
- This compound
Properties
Molecular Formula |
C42H48ClNO16 |
---|---|
Molecular Weight |
858.3 g/mol |
IUPAC Name |
methyl (2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-(2-chloroacetyl)oxy-4-phenylmethoxyoxane-2-carboxylate |
InChI |
InChI=1S/C42H48ClNO16/c1-25(45)52-24-30-33(34(53-21-27-14-8-5-9-15-27)32(40(51-4)57-30)44-42(49)55-23-29-18-12-7-13-19-29)59-41-38(56-26(2)46)35(54-22-28-16-10-6-11-17-28)36(58-31(47)20-43)37(60-41)39(48)50-3/h5-19,30,32-38,40-41H,20-24H2,1-4H3,(H,44,49)/t30-,32-,33-,34-,35+,36+,37-,38-,40+,41-/m1/s1 |
InChI Key |
DOFOWRMLZOMMDM-NGEMDJAOSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C(=O)OC)OC(=O)CCl)OCC5=CC=CC=C5)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)OC)OC(=O)CCl)OCC5=CC=CC=C5)OC(=O)C |
Origin of Product |
United States |
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